![molecular formula C27H32N4O3S B2872268 3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 689766-18-5](/img/no-structure.png)

3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

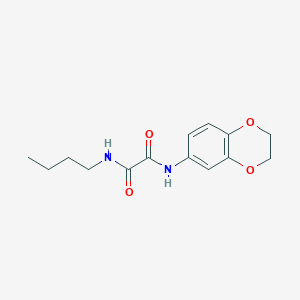

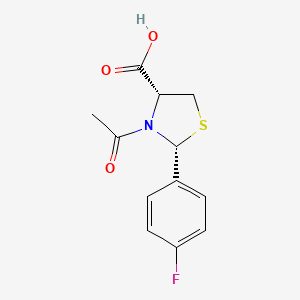

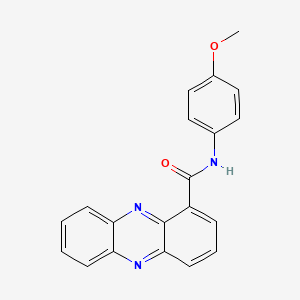

The compound is a complex organic molecule with several functional groups. It contains a quinazolinone group, a piperazine ring, and a methoxyphenyl group. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The piperazine ring could potentially adopt a chair or boat conformation, and the orientation of the methoxyphenyl group could also impact the overall structure .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the nonpolar methoxyphenyl group could impact its solubility, while the presence of the nitrogen atoms could impact its basicity .Applications De Recherche Scientifique

PET Radiotracer Development

This compound has been explored in the development of PET (Positron Emission Tomography) radiotracers, particularly focusing on σ(2) receptors. These receptors are relevant in tumor diagnosis. The compound demonstrated excellent σ(1)/σ(2) selectivities, making it a potential candidate for imaging in tumors that overexpress P-gp, a protein that can affect drug transport and metabolism in cancer cells. However, its interaction with P-gp might limit its use as a σ(2) receptor PET agent in certain tumor types (Abate et al., 2011).

Antimicrobial Activities

This compound has been synthesized and evaluated for antimicrobial activities. It has shown efficacy against various microorganisms, including Staphylococcus aureus and Escherichia coli. Such compounds have potential in addressing the growing concern of antimicrobial resistance (Osarodion Peter Osarumwense, 2022).

Cancer Research

The compound has been investigated for its potential in cancer research, particularly as a chemotherapeutic agent. It exhibits properties that could make it useful in the treatment of various forms of cancer, by interacting with specific cellular targets relevant in tumor growth and progression (El-Emam et al., 2012).

Neuropharmacological Studies

It has been studied for its binding and functional properties related to D2 dopamine receptors. This is particularly relevant in the context of neurological disorders and mental health conditions where dopamine signaling plays a crucial role (Luedtke et al., 2012).

Fluorescent Ligands for Receptor Visualization

This compound has been modified to create fluorescent ligands, useful for visualizing specific receptors like the 5-HT1A receptor. Such developments are crucial in neuroscience and pharmacology research, enabling better understanding and visualization of receptor distribution and functioning (Lacivita et al., 2009).

Mécanisme D'action

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one' involves the reaction of 4-(4-methoxyphenyl)piperazine with cyclohexanone, followed by the reaction of the resulting product with 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. The final step involves the reaction of the intermediate product with benzoyl chloride to form the desired compound.", "Starting Materials": [ "4-(4-methoxyphenyl)piperazine", "cyclohexanone", "2-thioxo-2,3-dihydroquinazolin-4(1H)-one", "benzoyl chloride" ], "Reaction": [ "4-(4-methoxyphenyl)piperazine is reacted with cyclohexanone in the presence of a base such as potassium carbonate to form 4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanone.", "The resulting product is then reacted with 2-thioxo-2,3-dihydroquinazolin-4(1H)-one in the presence of a base such as sodium hydride to form the intermediate product 3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.", "Finally, the intermediate product is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the desired compound '3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one'." ] } | |

Numéro CAS |

689766-18-5 |

Formule moléculaire |

C27H32N4O3S |

Poids moléculaire |

492.64 |

Nom IUPAC |

3-[[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C27H32N4O3S/c1-34-22-12-10-21(11-13-22)29-14-16-30(17-15-29)25(32)20-8-6-19(7-9-20)18-31-26(33)23-4-2-3-5-24(23)28-27(31)35/h2-5,10-13,19-20H,6-9,14-18H2,1H3,(H,28,35) |

Clé InChI |

LOIZBJVKBCDYBR-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCC(CC3)CN4C(=O)C5=CC=CC=C5NC4=S |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-3,5-thiomorpholinedione](/img/structure/B2872187.png)

![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2872189.png)

![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2872191.png)

![N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2872196.png)